molecular formula C16H17N3O3 B2929528 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034245-87-7

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2929528
CAS No.: 2034245-87-7
M. Wt: 299.33
InChI Key: VCSSSKDRQWKPAV-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core partially saturated (4,5,6,7-tetrahydro) and linked via a methylene bridge to a benzo[d][1,3]dioxole-5-carboxamide moiety. This structure combines a rigid bicyclic system with a benzodioxole group, which is often associated with enhanced metabolic stability and receptor-binding affinity in medicinal chemistry . Pyrazolo[1,5-a]pyridine derivatives are known for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and protease modulation .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h4-5,7,9H,1-3,6,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSSSKDRQWKPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the benzo[d][1,3]dioxole-5-carboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Biology: Studying the interaction with biological macromolecules and cellular processes.

  • Material Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and related heterocyclic compounds:

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
This compound Pyrazolo[1,5-a]pyridine (tetrahydro) Benzo[d][1,3]dioxole carboxamide Not reported (structural analog activities include kinase/cathepsin inhibition) Amide coupling (EDCI/HOBt-mediated)
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides Pyrazolo[1,5-a]pyrimidine Boc-protected aminoethyl, carboxamide Cathepsin K/B inhibition (IC50: 25–45 µM) Cyclocondensation, hydrolysis, BPC-mediated amidation
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-bromo-5-phenyl-7-(trifluoromethyl)-...-carboxamide Pyrazolo[1,5-a]pyrimidine (tetrahydro) Bromo, trifluoromethyl, benzothienyl carboxamide Not explicitly reported (likely protease targeting) Multi-step cyclization and functionalization
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine (tetrahydro) Nitrophenyl, phenethyl, cyano, ester No biological data (structural focus) One-pot two-step reaction

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s tetrahydropyrazolo[1,5-a]pyridine core (partially saturated) contrasts with the fully aromatic pyrazolo[1,5-a]pyrimidine in ’s compounds, which may influence conformational flexibility and binding to enzymatic pockets .

Trifluoromethyl and bromo substituents () are common in medicinal chemistry for tuning lipophilicity and metabolic stability, though absent in the target compound .

Synthetic Approaches :

  • The target compound’s synthesis likely employs amide coupling (EDCI/HOBt), a standard method for carboxamide formation . In contrast, ’s analogs use cyclocondensation followed by amidation, highlighting divergent strategies for core assembly .

Imidazo[1,2-a]pyridines () are less explored biologically but serve as scaffolds for further functionalization .

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : This can be achieved through hydrogenation or cycloaddition reactions.
  • Attachment of the Benzo[d][1,3]dioxole Group : This step involves coupling the pyrazolo core with the benzo[d][1,3]dioxole moiety under specific conditions to yield the final product.
PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight245.28 g/mol
LogPNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may function as an inhibitor of specific enzymes or receptors involved in disease processes.

Potential Activities

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties : Research indicates that pyrazolo derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Comparative Studies

Research has shown that pyrazolo derivatives exhibit a range of biological activities. For instance:

Compound TypeActivity Type
Thieno[2,3-c]pyrazolesAntioxidant
Pyrazolo[1,5-a]pyrimidinesAnticancer
Pyrazolo derivativesAnti-inflammatory

These studies highlight the versatility and potential therapeutic applications of pyrazolo compounds in medicinal chemistry.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyrazolo derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth in treated groups compared to controls. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. Results showed a reduction in inflammatory markers in animal models subjected to induced inflammation.

Q & A

Basic: What are the optimal synthetic routes for preparing N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzodioxole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazolo-pyridine core formation followed by functionalization. For example, cyclization of precursors like aminopyrazoles with carbonyl-containing intermediates under acidic or basic conditions can yield the tetrahydropyrazolo[1,5-a]pyridine scaffold. Subsequent coupling of the benzodioxole carboxamide moiety via reductive amination or nucleophilic substitution is recommended. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., trifluoroacetic acid) significantly impact yields, as shown in multi-step syntheses of related pyrazolo-pyrimidine carboxamides .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

  • 1H/13C NMR : To confirm hydrogen/carbon environments and substituent positions. For example, pyrazolo-pyridine protons typically appear at δ 6.5–8.5 ppm, while tetrahydropyridine signals show upfield shifts (δ 1.5–3.5 ppm) .
  • HRMS : To verify molecular ion peaks with <5 ppm mass accuracy .
  • IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Advanced: How can regioselectivity challenges during pyrazolo-pyridine core synthesis be addressed?

Regioselectivity in pyrazolo-pyridine formation depends on precursor design and reaction conditions. For instance, using electron-withdrawing groups (e.g., nitro, cyano) on pyridine precursors can direct cyclization pathways. Microwave-assisted reactions or Lewis acid catalysts (e.g., ZnCl₂) may enhance selectivity, as demonstrated in one-pot syntheses of tetrahydroimidazo-pyridines . Computational modeling (DFT) of transition states can also predict favorable regiochemical outcomes .

Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or structural nuances. To mitigate:

  • Perform dose-response curves under standardized conditions.
  • Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays).
  • Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement .

Basic: What in vitro assays are suitable for initial bioactivity profiling?

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or phosphodiesterases using fluorescence/colorimetric substrates (e.g., AMP-Glo™ for kinases) .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility/pharmacokinetics : Employ shake-flask methods for logP determination and liver microsome stability tests .

Advanced: What strategies improve yield in carboxamide coupling reactions?

  • Activating agents : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification via recrystallization (e.g., ethanol/DMF mixtures) .
  • Temperature control : Reactions at 0–5°C reduce side-product formation in sensitive intermediates .

Advanced: How can tautomerism in the pyrazolo-pyridine core affect data interpretation?

Tautomeric equilibria (e.g., pyrazole vs. pyrimidine-like forms) alter spectroscopic and biological properties. To address:

  • Use variable-temperature NMR to observe tautomer dynamics.
  • Compare X-ray crystallography data with computational models (e.g., Gaussian) to identify dominant tautomers .

Basic: What purification methods are recommended for this compound?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for intermediates.
  • Recrystallization : Ethanol or DMF/water mixtures for final products .
  • HPLC : For high-purity (>98%) batches, using C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational methods guide structural optimization?

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using PyMOL or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity to prioritize analogs .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Advanced: What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions.
  • NMR spiking : Add authentic standards to identify unknown peaks in complex mixtures .

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